molecular formula C10H6Br2O2 B2593723 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone CAS No. 7203-79-4

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone

Cat. No.: B2593723
CAS No.: 7203-79-4
M. Wt: 317.964
InChI Key: FLZWFMCKSPHEGD-UHFFFAOYSA-N
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Description

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone is a chemical compound with the molecular formula C10H6Br2O2 It is characterized by the presence of a benzofuran ring substituted with bromine atoms at positions 5 and 7, and an ethanone group at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone typically involves the bromination of benzofuran derivatives followed by acylation. One common method includes the bromination of 1-benzofuran-2-yl ethanone using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 7 positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5,7-Dibromo-1-benzofuran-2-yl)(phenyl)methanol
  • (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanol
  • (5,7-Dibromo-1-benzofuran-2-yl)(2,4-dichlorophenyl)methanone oxime

Uniqueness

1-(5,7-Dibromo-1-benzofuran-2-yl)-1-ethanone is unique due to its specific substitution pattern and the presence of the ethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(5,7-dibromo-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Br2O2/c1-5(13)9-3-6-2-7(11)4-8(12)10(6)14-9/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZWFMCKSPHEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CC(=C2O1)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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